3-Butylthiolane CAS number and molecular weight
3-Butylthiolane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
While specific data for 3-Butylthiolane is scarce, its isomer, 2-Butylthiolane (also known as 2-butyltetrahydrothiophene), is documented. The properties of these isomers are expected to be very similar.
Table 1: Physicochemical Data for 2-Butylthiolane
| Property | Value | Source |
| CAS Number | 1613-49-6 | PubChem |
| Molecular Formula | C₈H₁₆S | PubChem |
| Molecular Weight | 144.28 g/mol | PubChem |
| IUPAC Name | 2-butylthiolane | PubChem |
Synthesis and Experimental Protocols
The synthesis of alkyl-substituted thiolanes can be achieved through several established organic chemistry routes. A common approach involves the alkylation of thiolane or the cyclization of appropriate precursors.
General Experimental Protocol for the Synthesis of 2-Alkylthiolanes:
A prevalent method for the synthesis of 2-alkylthiolanes involves the deprotonation of thiolane followed by alkylation with a suitable alkyl halide.
-
Step 1: Deprotonation of Thiolane
-
Thiolane (tetrahydrothiophene) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
A strong base, such as n-butyllithium (n-BuLi), is added dropwise to the solution to deprotonate the carbon atom at the 2-position, forming 2-lithiothiolane.
-
-
Step 2: Alkylation
-
The desired alkyl halide (in this case, 1-bromobutane for the synthesis of 2-butylthiolane) is added to the solution of 2-lithiothiolane.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the completion of the reaction.
-
-
Step 3: Work-up and Purification
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified using a suitable technique, such as fractional distillation or column chromatography, to yield the pure 2-butylthiolane.
-
Diagram 1: General Experimental Workflow for 2-Alkylthiolane Synthesis
Chemical Reactions
Thiolanes, as saturated heterocyclic sulfides, exhibit reactivity characteristic of thioethers.
Table 2: General Reactions of Thiolanes
| Reaction Type | Description |
| Oxidation | The sulfur atom in the thiolane ring can be oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. |
| Alkylation | Reaction with alkyl halides can lead to the formation of sulfonium salts. |
| Ring-Opening | Under certain conditions with strong nucleophiles or reducing agents, the C-S bond can be cleaved. |
Biological Activity and Signaling Pathways
Specific information on the biological activity and signaling pathways of 3-butylthiolane is not available. However, the biological activities of thiophene and its derivatives have been studied, and their metabolic pathways can provide insights into the potential bioactivity of saturated analogues like butylthiolane. The metabolism of thiophene-containing compounds is often a key factor in their biological effects and potential toxicity.
The metabolism of thiophene derivatives can proceed through two main pathways mediated by cytochrome P450 enzymes: S-oxidation and epoxidation. These pathways can lead to the formation of reactive metabolites that can interact with cellular macromolecules.
Diagram 2: General Metabolic Pathways of Thiophene Derivatives
Note on Toxicology: The toxicological profile of 3-butylthiolane has not been established. For the related compound tetrahydrothiophene, provisional toxicity values have been derived, but comprehensive data is lacking. The metabolism of thiophene-containing drugs can sometimes lead to reactive intermediates responsible for hepatotoxicity or other adverse effects. Therefore, any biological application of butylthiolane would require thorough toxicological evaluation.
